4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in the field of scientific research. CMBS is a sulfonamide derivative that has been synthesized and extensively studied due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides and amino acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide inhibits the growth of various cancer cell lines by inducing apoptosis. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. However, the physiological effects of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in vivo are not fully understood, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its ease of synthesis and relatively low cost, making it a preferred compound for various scientific research applications. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a selective probe for the study of protein sulfenylation, making it a valuable tool for the identification and quantification of sulfenylated proteins. However, the main limitation of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its potential toxicity, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
Zukünftige Richtungen
There are various future directions for the study of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One potential direction is the development of new herbicides based on the structure of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as an anti-cancer agent. Furthermore, the study of protein sulfenylation is an emerging field, and 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a valuable tool for the identification and quantification of sulfenylated proteins. Further studies are needed to determine the role of sulfenylation in various cellular processes and diseases.
Synthesemethoden
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can be synthesized using various methods, but the most commonly used method is the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as a white crystalline solid with a purity of more than 95%. The synthesis of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is relatively easy and cost-effective, making it a preferred compound for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a probe for the study of protein sulfenylation. Sulfenylation is a post-translational modification of proteins that involves the reversible oxidation of cysteine residues to sulfenic acid. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide reacts selectively with sulfenic acid-containing proteins, making it a valuable tool for the identification and quantification of sulfenylated proteins.
Another potential application of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a herbicide. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied for its potential use as an anti-cancer agent. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNPADPPUGYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57265342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.